Ethyl 4-methoxypiperidine-4-carboxylate
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Overview
Description
Ethyl 4-methoxypiperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxypiperidine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypiperidine.
Esterification: The 4-methoxypiperidine undergoes esterification with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxypiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxypiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxypiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or an intermediate that undergoes further transformation to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this compound.
Comparison with Similar Compounds
Ethyl 4-methoxypiperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 4-methylpiperidine-4-carboxylate: Similar in structure but with a methyl group instead of a methoxy group.
Ethyl 4-hydroxypiperidine-4-carboxylate: Contains a hydroxyl group instead of a methoxy group.
Ethyl 4-aminopiperidine-4-carboxylate: Features an amino group in place of the methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the nature of the substituent groups. This compound is unique in its specific functional group, which influences its reactivity and suitability for certain synthetic pathways.
Properties
IUPAC Name |
ethyl 4-methoxypiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-8(11)9(12-2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTWKBKTYBRXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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